14-Azido-myristic acid

説明

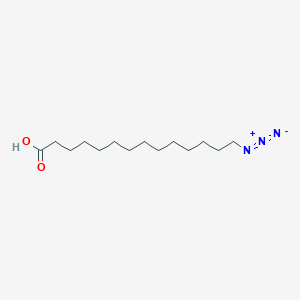

14-Azido-myristic acid, also known as 14-azidotetradecanoic acid, is used as a hydrophobic bioconjugation linker . It can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It is a click chemistry reagent containing an azide group .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H27N3O2 . It is a 14-carbon chain fatty acid .Chemical Reactions Analysis

This compound can be used to identify and characterize post-translationally myristylated proteins using a simple and robust two-step labeling and detection technique . It can be further modified at the azido-position using Staudinger ligation or Click-chemistry .科学的研究の応用

Methane Suppression in Ruminants

Myristic acid has been evaluated as a feed additive to suppress methane (CH4) emissions in ruminants. The addition of non-esterified myristic acid to sheep diets significantly decreased total tract CH4 release, with the magnitude of suppression depending on the diet's forage-to-concentrate ratio and calcium content. This effect illustrates myristic acid's potential as a methane mitigation strategy in ruminant nutrition, considering interactions with other diet ingredients for effective CH4 reduction (Machmüller et al., 2003).

Protein Labeling and Myristoylation Studies

Myristic acid analogs, particularly those modified for bio-orthogonal 'click' chemistry applications, enable selective and site-specific enzymatic labeling of proteins. This approach facilitates the study of protein myristoylation—a post-translational modification that affects protein membrane localization and function. The use of azide-tagged myristic acid analogs has allowed for in vivo N-terminal tagging of proteins, providing valuable tools for research in protein modification and interaction studies (Heal et al., 2011).

Analysis of S-Acylation in Proteins

The synthesis of azide and alkyne fatty acid analogs, including myristic acid azide, has advanced the study of protein S-acylation. These analogs serve as chemical reporters for analyzing S-acylation, replacing traditional radioactive labeling methods. This advancement has greatly facilitated the understanding of this essential cellular process, highlighting the role of myristic acid analogs in studying protein modifications (Greaves & Tomkinson, 2019).

Investigating Lipid Droplet Formation and Cellular Responses

Research on myristic acid's impact on HepG2 cells has unveiled its role in inducing proteomic and secretomic changes related to steatosis, cytoskeleton remodeling, endoplasmic reticulum stress, and protein turnover. This study underscores myristic acid's influence on lipid metabolism and cellular stress responses, providing insights into its effects on liver cells and potential implications for cardiovascular diseases (Speziali et al., 2018).

Myristic Acid's Role in Cellular Regulations

Myristic acid's capacity for N-terminal myristoylation of proteins is a critical regulatory mechanism for various cellular pathways. This fatty acid's modulation of cellular concentrations and myristoylation activity offers potential as a regulatory tool for metabolic pathways, highlighting its significance beyond its nutritional aspects and its potential in cellular regulation and signaling (Beauchamp et al., 2009).

作用機序

Target of Action

14-Azido-tetradecanoic acid, also known as 14-Azido-myristic acid, is a derivative of myristic acid, a common saturated fatty acid It’s known that myristic acid and its derivatives can interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It’s known that fatty acids like myristic acid can influence cell signaling, membrane fluidity, and enzyme function . As an azide derivative, 14-Azido-tetradecanoic acid might also participate in click chemistry reactions, a powerful tool for bioconjugation, and the study of biological systems .

Biochemical Pathways

Myristic acid, the parent compound, is involved in fatty acid biosynthesis and metabolic pathways

Pharmacokinetics

Fatty acids like myristic acid are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The azide group in 14-Azido-tetradecanoic acid could potentially influence these properties, but more research is needed to determine the exact pharmacokinetic profile of this compound.

Result of Action

Studies have shown that tetradecanoic acids can influence the virulence of certain bacteria, such as pseudomonas aeruginosa, by affecting the production of virulence factors and the secretion of certain enzymes . It’s possible that 14-Azido-tetradecanoic acid might have similar effects, but more research is needed to confirm this.

将来の方向性

生化学分析

Biochemical Properties

In biochemical reactions, 14-Azido-tetradecanoic acid interacts with enzymes such as N-Myristoyltransferase, which facilitates the attachment of myristic acid to proteins. This interaction is crucial for the post-translational modification of proteins, affecting their localization and function within the cell .

Cellular Effects

14-Azido-tetradecanoic acid influences various cellular processes. It can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, it has been shown to impact cell signaling pathways by modifying proteins involved in these pathways. For example, the incorporation of 14-Azido-tetradecanoic acid into signaling proteins can alter their activity and interactions with other cellular components .

Furthermore, 14-Azido-tetradecanoic acid can affect gene expression by modifying transcription factors and other regulatory proteins. This modification can lead to changes in the expression levels of specific genes, influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 14-Azido-tetradecanoic acid involves its incorporation into proteins and cellular membranes. The azido group allows it to form covalent bonds with other molecules through click chemistry reactions. This property is utilized in the labeling and tracking of proteins, enabling researchers to study protein localization and interactions within the cell .

Additionally, 14-Azido-tetradecanoic acid can inhibit or activate enzymes by modifying their structure and function. For example, its interaction with N-Myristoyltransferase can affect the enzyme’s activity, leading to changes in protein myristoylation and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 14-Azido-tetradecanoic acid can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 14-Azido-tetradecanoic acid may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions .

Long-term studies have shown that 14-Azido-tetradecanoic acid can have lasting effects on cellular function. For example, prolonged exposure to the compound can lead to changes in cell signaling pathways and gene expression, affecting cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 14-Azido-tetradecanoic acid vary with different dosages in animal models. At low doses, the compound can be used to label and track proteins without causing significant toxicity. At higher doses, 14-Azido-tetradecanoic acid can have toxic effects, including disruption of cellular membranes and inhibition of essential enzymes .

Studies in animal models have shown that the compound can affect various physiological processes, including metabolism and immune function. For example, high doses of 14-Azido-tetradecanoic acid can lead to changes in lipid metabolism and immune cell function, resulting in adverse effects on overall health .

Metabolic Pathways

14-Azido-tetradecanoic acid is involved in several metabolic pathways. It can be incorporated into fatty acid biosynthesis and degradation pathways, affecting the levels of various metabolites. The compound interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, influencing the synthesis and breakdown of fatty acids .

Additionally, 14-Azido-tetradecanoic acid can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. This can lead to changes in the levels of metabolites such as acetyl-CoA and malonyl-CoA, impacting cellular energy production and storage .

Transport and Distribution

Within cells and tissues, 14-Azido-tetradecanoic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be incorporated into cellular membranes, affecting its localization and accumulation within specific cellular compartments .

Transporters such as fatty acid-binding proteins facilitate the movement of 14-Azido-tetradecanoic acid within cells, ensuring its proper distribution and function. Additionally, the compound can interact with membrane proteins, influencing its localization and activity within the cell .

Subcellular Localization

The subcellular localization of 14-Azido-tetradecanoic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria, through interactions with targeting signals on proteins .

Post-translational modifications, such as myristoylation, can also affect the localization and function of 14-Azido-tetradecanoic acid. These modifications can direct the compound to specific organelles, influencing its activity and interactions with other biomolecules within the cell .

特性

IUPAC Name |

14-azidotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14(18)19/h1-13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKKINJEPJYWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176108-61-5 | |

| Record name | 14-azido-tetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)